benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate

CAC1 cysteinyl proteinase cathepsin K stereochemical target selectivity

Benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate (CAS 1017437-76-1; also referenced as CAS 1445950-86-6 for the cis-racemate) is a chiral, cis‑fused 5,5‑bicyclic ketone bearing a benzyloxycarbonyl (Cbz) protecting group. It belongs to the cis‑hexahydropyrrolo[3,2‑b]pyrrol‑3‑one scaffold class that has been explicitly designed to provide kinetic and thermodynamic stability to the α‑chiral centre adjacent to the ketone, a feature that has hindered preclinical development of earlier monocyclic ketone‑based inhibitor series.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B8099440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1CN(C2C1NC(=O)C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H16N2O3/c17-13-8-12-11(15-13)6-7-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)/t11-,12-/m1/s1
InChIKeyCLSSDUTXLXOEQY-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3aR,6aR)-5-oxo-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate – Cis-Fused Bicyclic Ketone Building Block for Cysteinyl Proteinase Inhibitor Discovery


Benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate (CAS 1017437-76-1; also referenced as CAS 1445950-86-6 for the cis-racemate) is a chiral, cis‑fused 5,5‑bicyclic ketone bearing a benzyloxycarbonyl (Cbz) protecting group. It belongs to the cis‑hexahydropyrrolo[3,2‑b]pyrrol‑3‑one scaffold class that has been explicitly designed to provide kinetic and thermodynamic stability to the α‑chiral centre adjacent to the ketone, a feature that has hindered preclinical development of earlier monocyclic ketone‑based inhibitor series [1]. This compound is a key synthetic intermediate (designated as Cbz‑protected building block 5 or 6) en route to peptidomimetic inhibitors of CAC1 cysteinyl proteinases, including human cathepsins K, L, and S [1]. The (3aR,6aR) absolute configuration defines a cis ring junction, which is the critical structural determinant for its conformational restraint and downstream pharmacological profile [1].

Why Generic Substitution of Benzyl (3aR,6aR)-5-oxo-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate with the Trans Isomer or Reduced Analog Fails for CAC1-Targeted Programs


Within the hexahydropyrrolo[3,2-b]pyrrole family, the ring‑junction stereochemistry and the oxidation state at the 5‑position are not interchangeable features. The trans‑fused diastereomer (e.g., (3aS,6aR)‑benzyl 5‑oxohexahydropyrrolo[3,2‑b]pyrrole‑1‑carboxylate, CAS 214336‑99‑9) was developed as a pyrrolidine‑5,5‑trans‑lactam template for serine protease inhibition (HCMV protease) [1], whereas the cis‑fused scaffold is specifically required for CAC1 cysteinyl proteinase engagement [2]. The reduced analog lacking the 5‑oxo group (benzyl (3aR,6aR)‑octahydropyrrolo[3,2‑b]pyrrole‑1‑carboxylate, CAS 1251009‑14‑9) eliminates the electrophilic ketone warhead essential for reversible covalent interaction with the active‑site cysteine thiol [2]. Furthermore, the Cbz protecting group imparts distinct solubility and orthogonal deprotection compatibility compared to the corresponding tert‑butyl carbamate (Boc) or 9‑fluorenylmethoxycarbonyl (Fmoc) analogs, directly impacting solid‑phase versus solution‑phase synthetic strategy [2].

Quantitative Differentiation Evidence: Benzyl (3aR,6aR)-5-oxo-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate vs. Closest Analogs


Stereochemical Configuration Determines Target Class Selectivity: Cis-Fused (CAC1 Cysteinyl) vs. Trans-Fused (Serine Protease) Scaffolds

The (3aR,6aR) cis‑fused ring junction of the target compound enforces a geometry that directs inhibitor binding to CAC1 cysteinyl proteinases (cathepsins K, L, S), whereas the trans‑fused (3aS,6aR) diastereomer is the template for serine protease inhibition (HCMV protease, elastase). In the Borthwick et al. trans‑lactam series, Cbz‑protected trans‑5‑oxo templates displayed low micromolar activity against HCMV δAla protease, with the SAR dominated by the α‑methyl substituent and lactam‑nitrogen acylation [1]. In contrast, the cis‑fused scaffold described by Quibell et al. produced inhibitors of cathepsin K with Ksis values as low as 10.1 nM (compound 22) and a true Ki of 1.6 nM, with no cross‑activity reported against serine proteases [2]. This stereochemistry‑driven target class divergence means that procurement of the incorrect diastereomer will direct a program toward an entirely different enzyme family.

CAC1 cysteinyl proteinase cathepsin K stereochemical target selectivity scaffold differentiation

Bridgehead Stereocentre Stability: Cis-Fused Geometry Prevents Epimerization vs. Chirally Labile Monocyclic Ketones

A well‑documented liability of monocyclic ketone‑based cysteinyl proteinase inhibitors is epimerization at the chiral centre α to the ketone, which has directly hindered preclinical progression of multiple series [1]. The target compound's (3aR,6aR) cis‑fused 5,5‑bicycle was explicitly designed to overcome this limitation: Quibell et al. demonstrated that the cis‑fused geometry is both thermodynamically and kinetically stable, providing chiral stability to the bridgehead stereocentre situated α to the ketone [1]. This is in contrast to the trans‑fused bicycle, which is thermodynamically less stable and cannot be accessed via the anti‑epoxide cyclisation pathway [1]. Additionally, the superior kinetic stability of the cis‑fused scaffold is reflected in the markedly slower enzyme‑inhibitor dissociation rates (koff) compared to equivalent monocyclic ketone inhibitors: the cis‑bicycle‑based inhibitor 22 exhibited koff = 1.7 × 10⁻³ s⁻¹ versus the corresponding monocycle 41 with koff > 10 × 10⁻³ s⁻¹, translating to a Ki improvement from 87.4 nM (monocycle 41) to 1.6 nM (cis‑bicycle 22) against human cathepsin K [1].

chiral stability epimerization resistance bridgehead stereocentre ketone α-centre

DMPK Profile: Human Plasma Stability and CYP450 Liability of Cis‑Bicyclic Inhibitors vs. Reference Series

Inhibitors derived from the Cbz‑protected cis‑hexahydropyrrolo[3,2‑b]pyrrol‑3‑one scaffold exhibit a drug‑like DMPK profile that compares favorably with related oxygen‑containing bicycles and monocycles. Compound 22 (synthesized from the Cbz intermediate analogous to the target compound) demonstrated human plasma stability t½ > 24 h (specifically 72.2 h at pH 7.4 PBS, 23.2 h in human plasma) and showed no significant inhibition of the major cytochrome P450 isoforms 1A2, 2B6, 2D6, 3A4, and 2C19 when tested at 10 µM [1]. In contrast, the corresponding inhibitor from the tetrahydrofuro[3,2‑b]pyrrol‑3‑one (oxygen‑bridge) series (compound 23) showed significantly lower plasma stability with a human plasma t½ of 16.3 h [1]. The cis‑hexahydropyrrolo[3,2‑b]pyrrol‑3‑one (nitrogen‑bridge) scaffold also displayed lower LogD₇.₄ (2.84) and higher aqueous solubility compared to the oxygen analog [1].

DMPK plasma stability CYP450 inhibition cathepsin K inhibitor ADME

Cathepsin K Selectivity: >300‑Fold Window Over Cathepsins S and L for the Cis‑Scaffold‑Derived Inhibitor

Selectivity within the CAC1 family is a critical parameter for therapeutic development, particularly for cathepsin K where off‑target inhibition of cathepsins S and L carries risk of immunotoxicity and skin pathology. Inhibitor 22, constructed from the Cbz‑protected cis‑fused scaffold, exhibited Ksis = 10.1 nM against cathepsin K with >300‑fold selectivity over cathepsin S (Ksis > 3,500 nM) and cathepsin L (Ksis > 3,500 nM) [1]. This selectivity profile was further validated in a functional human osteoclast bone resorption assay, where compound 22 demonstrated promising inhibition of CTX‑I release, confirming cellular target engagement [1]. By comparison, the monocyclic ketone reference standard required significantly higher concentrations to achieve comparable selectivity, and the oxygen‑bridge analog 23 showed a different selectivity fingerprint with some cathepsin L cross‑reactivity [1].

cathepsin K selectivity osteoporosis bone resorption CAC1 selectivity profile

Synthetic Utility: Cbz Intermediate Enables Both Solid‑Phase and Solution‑Phase Peptidomimetic Library Synthesis

The target compound, as a Cbz‑protected cis‑fused bicyclic ketone building block, enables divergent synthetic strategies that are not equally accessible with other protecting groups or scaffolds. Quibell et al. demonstrated that Cbz‑protected intermediates 5 and 6 were successfully utilized in both multi‑pin solid‑phase synthesis (producing inhibitors 22 and 36–40 in >90% crude purity) and solution‑phase routes (providing intermediate 6 in 61% overall yield from epoxide mixture 16) [1]. The Cbz group is compatible with hydrogenolytic deprotection conditions that are orthogonal to the acid‑labile Boc group, enabling sequential deprotection strategies. In contrast, the corresponding Fmoc‑protected intermediate required a different synthetic route that proceeded in lower overall yield (27% from azide 13 vs. 51% via the Cbz route) [1]. The tert‑butyl carbamate analog lacks the UV chromophore of the Cbz group, complicating HPLC purification monitoring, while the reduced des‑oxo analog (CAS 1251009‑14‑9) eliminates the ketone functionality required for subsequent elaboration.

Cbz protecting group solid‑phase synthesis peptidomimetic library building block versatility

CAS Registry Integrity: Discrepant CAS Assignments Require Rigorous Stereochemical Verification at Procurement

Multiple independent database entries reveal conflicting CAS number assignments for cis‑ vs. trans‑configured benzyl 5‑oxohexahydropyrrolo[3,2‑b]pyrrole‑1‑carboxylate isomers. The target compound (3aR,6aR) is associated with CAS 1017437‑76‑1 on certain supplier platforms, while the same CAS appears cross‑referenced to unrelated chemical entities (5‑isobutyl‑5‑phenylbarbituric acid, 2‑quinoxalinepropanoic acid derivatives) on others . Conversely, CAS 1445950‑86‑6 is assigned to the (3aS,6aS) enantiomer (also cis‑fused), and CAS 214336‑99‑9 / 279218‑32‑5 to the trans‑(3aS,6aR) diastereomer [1]. This database ambiguity creates a procurement risk where ordering by CAS number alone may deliver the incorrect stereoisomer. The trans‑isomer has been explicitly documented as the pyrrolidine‑5,5‑trans‑lactam scaffold for HCMV protease inhibition with fundamentally different biological activity [2], whereas the cis‑isomer is specifically required for CAC1 program relevance [3].

CAS registry integrity stereochemical quality control cis-trans isomer confirmation

High‑Value Application Scenarios for Benzyl (3aR,6aR)-5-oxo-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate Based on Verified Evidence


Cathepsin K Inhibitor Lead Optimisation for Osteoporosis and Bone Metastasis

This compound serves as the key Cbz‑protected building block for constructing peptidomimetic inhibitors of human cathepsin K, the primary cysteinyl protease responsible for bone matrix degradation. Inhibitors derived from this scaffold (e.g., compound 22) achieve Ki = 1.6 nM with >346‑fold selectivity over cathepsins S and L, and demonstrate functional activity in a human osteoclast bone resorption assay measuring CTX‑I release [1]. The cis‑fused geometry ensures chiral stability at the bridgehead, eliminating epimerization concerns that plagued earlier monocyclic ketone series [1].

Diversifiable Solid‑Phase Peptidomimetic Library Synthesis Against CAC1 Cysteinyl Proteinases

The Cbz‑protected intermediate is compatible with multipin solid‑phase synthesis using a hydrazone linker, enabling rapid parallel synthesis of inhibitor libraries. Quibell et al. demonstrated that compounds 22 and 36–40 were produced in >90% crude purity via this approach, with the Cbz group providing a UV chromophore for HPLC reaction monitoring [1]. The orthogonal Cbz/Boc protection strategy allows sequential elaboration of both the prime‑side and non‑prime‑side binding elements independently, facilitating systematic SAR exploration across cathepsins K, L, S, B, cruzain, and CPB [1].

Scaffold‑Hopping from Oxygen‑Bridge to Nitrogen‑Bridge Bicycles for Improved DMPK

For programs transitioning from tetrahydrofuro[3,2‑b]pyrrol‑3‑one (oxygen‑bridge) to hexahydropyrrolo[3,2‑b]pyrrol‑3‑one (nitrogen‑bridge) scaffolds, this compound provides a validated entry point with demonstrated DMPK advantages: the nitrogen‑bridge analog exhibited 1.4‑fold longer human plasma t½ (23.2 h vs. 16.3 h), no CYP450 inhibition at 10 µM (vs. the oxygen analog which showed some CYP2C19 liability), and superior aqueous solubility [1]. This scaffold replacement strategy directly addresses the metabolic stability limitations of the oxygen‑containing series while maintaining or improving target potency [1].

Parasitic Cysteinyl Proteinase Inhibitor Development (Chagas Disease, Malaria)

The cis‑fused scaffold has been profiled against the parasitic proteinases cruzain (T. cruzi) and CPB (L. mexicana), with compound 39 achieving Ksis = 64.8 nM against CPB and compound 40 achieving Ksis = 300 nM against cruzain [1]. These data support the use of this building block in neglected tropical disease programs targeting the CAC1 proteinases of parasitic organisms, where the scaffold's chiral stability and tunable selectivity profile address key development challenges for antiparasitic agents [1].

Quote Request

Request a Quote for benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.